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Igernellin

Cat. No.: B1242938
M. Wt: 372.6 g/mol
InChI Key: UJVZMYQCMKGVLL-DNTJNYDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Igernellin is a bioactive sesterterpenoid naturally sourced from marine sponges, such as Spongia irregularis . This class of compounds is known for its significant chemical diversity and wide range of biological activities, making them a valuable scaffold in natural product research . This compound has been identified as a moderate inhibitor of the catalytic subunits of key mammalian Ser/Thr protein phosphatases, including PP-1, PP-2A, and calcineurin . This specific mechanism of action makes it a compelling compound for investigating cellular signaling pathways. Research into sesterterpenoids like this compound is driven by their potential applications in developing novel pharmacological tools and leads, particularly in the areas of oncology and signal transduction . This product is intended for research purposes by qualified laboratory personnel. For Research Use Only. Not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H40O2 B1242938 Igernellin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H40O2

Molecular Weight

372.6 g/mol

IUPAC Name

(E)-2-[3-(furan-3-yl)propyl]-6-methyl-8-(2,6,6-trimethylcyclohex-2-en-1-yl)oct-5-en-1-ol

InChI

InChI=1S/C25H40O2/c1-20(13-14-24-21(2)9-7-16-25(24,3)4)8-5-10-22(18-26)11-6-12-23-15-17-27-19-23/h8-9,15,17,19,22,24,26H,5-7,10-14,16,18H2,1-4H3/b20-8+

InChI Key

UJVZMYQCMKGVLL-DNTJNYDQSA-N

Isomeric SMILES

CC1=CCCC(C1CC/C(=C/CCC(CCCC2=COC=C2)CO)/C)(C)C

Canonical SMILES

CC1=CCCC(C1CCC(=CCCC(CCCC2=COC=C2)CO)C)(C)C

Synonyms

igernellin

Origin of Product

United States

Natural Biogeography and Chemotaxonomic Context

Isolation Sources and Host Organisms

Igernellin has been primarily isolated from marine sponges, though a recent finding also indicates its presence in a terrestrial plant.

Spongia irregularis, a marine sponge species, has been identified as a source of this compound. Studies on Spongia irregularis collected in Papua New Guinea have reported the isolation of this compound alongside other sesterterpenoids, such as irregularasulfate, hipposulfate C, and halisulfate-7 (B1246344). nih.govwikipedia.org

Beyond Spongia irregularis, this compound has also been isolated from marine sponges belonging to the genera Igernella and Hippospongia. Extracts of Igernella sp., specifically from Palau, have yielded this compound. The genus Hippospongia is also recognized as a source of terpenoids, including sesterterpenes, and this compound has been referred to as a hippospongic terpenoid, indicating its presence in this genus as well.

Interestingly, this compound has also been reported in the terrestrial plant Simmondsia chinensis, commonly known as Jojoba. Analysis of botanical oil isolated from Simmondsia chinensis seeds cultivated in Northern Egypt identified this compound as a component, present at a concentration of 7.12%. This finding suggests a broader natural distribution for this sesterterpene beyond the marine environment.

Chemical Composition of Simmondsia chinensis Botanical Oil (Northern Egypt)

CompoundPercentage (%)
Carvyl acetate20.73
Retinol16.75
Gibberellic acid15.34
This compound7.12
Retinal5.52
Other Compounds34.54

Note: Data derived from analysis of botanical oil from Simmondsia chinensis seeds cultivated in Northern Egypt.

Bioassay-Guided Fractionation Methodologies in Discovery

Bioassay-guided fractionation is a common approach in natural product discovery, where extracts are separated based on their biological activity, leading to the isolation of active compounds. In the context of this compound's isolation from Spongia irregularis, bioassay-guided fractionation of the methanol (B129727) extract was employed to identify protein phosphatase inhibitors. This process led to the isolation of irregularasulfate, hipposulfate C, and halisulfate-7, which showed moderate inhibitory activity. wikipedia.org Notably, this compound was also isolated during this fractionation process but was found in an inactive fraction. Bioassay-guided isolation has also been used in studies exploring antimicrobial constituents from marine sponges, including Igernella species, although the direct role of this methodology in specifically targeting and isolating this compound for a particular activity is not consistently highlighted across all reports of its isolation.

Summary of Isolation Sources

Organism SpeciesGenusEnvironmentKey Findings Related to this compound Isolation
Spongia irregularisSpongiaMarineIsolated alongside other sesterterpenoids; found in an inactive fraction during bioassay-guided fractionation. wikipedia.org
Igernella sp.IgernellaMarineIsolated as a new sesterterpene.
Hippospongia sp.HippospongiaMarineClassified as a hippospongic terpenoid.
Simmondsia chinensisSimmondsiaTerrestrialIdentified as a component (7.12%) in seed oil.

Note: This table summarizes the reported isolation sources of this compound based on the provided information.

Biogenetic Pathways and Mechanistic Enzymology

Sesterterpenoid Biosynthesis: General Principles and Precursors

Sesterterpenoids, a relatively rare class of terpenes, are C25 compounds derived from five isoprene (B109036) units. researchgate.net The biosynthesis of all terpenoids, including sesterterpenes, begins with two universal C5 precursors: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). researchgate.net These fundamental building blocks are themselves synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytoplasm, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in plastids. researchgate.net

The formation of the linear C25 precursor specific to sesterterpenoids is catalyzed by prenyltransferase (PT) enzymes. Through a series of condensation reactions, these enzymes sequentially add IPP units to an initial DMAPP molecule. The key precursor for all sesterterpenoids is geranylfarnesyl pyrophosphate (GFPP), a C25 molecule formed from the condensation of one DMAPP and four IPP units. researchgate.net This linear chain serves as the universal substrate for the subsequent, and most crucial, step in generating structural diversity: cyclization. researchgate.net

Proposed Biogenesis of Igernellin

While the specific enzymatic machinery responsible for the synthesis of this compound has not been fully characterized, a plausible biogenetic pathway can be proposed based on established principles of terpene chemistry. The biosynthesis is presumed to initiate from the linear precursor, geranylfarnesyl pyrophosphate (GFPP).

The proposed pathway commences with the ionization of GFPP, involving the departure of the diphosphate (B83284) group to generate a reactive geranylfarnesyl carbocation. This is the first committed step toward cyclization. The subsequent cascade of reactions is believed to proceed as follows:

Initial Cyclization: The distal double bond of the carbocation attacks the cationic center, leading to the formation of a macrocyclic ring intermediate.

Transannular Cyclizations: A series of subsequent intramolecular cyclizations (transannular reactions) occurs. These sequential ring closures are orchestrated by the specific folding of the precursor within the enzyme's active site, leading to the formation of the characteristic polycyclic core.

Carbocation Rearrangements: The resulting polycyclic carbocation intermediate likely undergoes a series of hydride and/or methyl shifts (Wagner-Meerwein rearrangements) to achieve a more stable carbocationic state and to establish the specific stereochemistry of the ring junctions found in the this compound skeleton.

Termination: The cascade is terminated by the quenching of the final carbocation, typically through deprotonation to form a double bond or by the addition of a water molecule to introduce a hydroxyl group.

This sequence of events, beginning with the precisely folded GFPP precursor and proceeding through a controlled series of carbocation-mediated reactions, is hypothesized to yield the tetracyclic carbon skeleton that defines this compound.

Enzymatic Systems and Gene Cluster Hypotheses in Sesterterpenoid Synthesis

The remarkable structural diversity of sesterterpenoids is generated by a class of enzymes known as terpene synthases (TPSs) or, more specifically, sesterterpene synthases (STSs). researchgate.net These enzymes catalyze the conversion of the linear GFPP into various cyclic scaffolds. researchgate.net The enzymatic strategies for sesterterpenoid biosynthesis differ notably between organisms like fungi and plants.

In fungi, STSs are often large, bifunctional enzymes that contain both a C-terminal prenyltransferase (PT) domain for synthesizing GFPP and an N-terminal terpene synthase (TPS) domain for catalyzing the cyclization cascade within a single polypeptide chain. researchgate.net This fusion of activities may contribute to a more efficient production process by channeling the substrate directly from synthesis to cyclization.

In contrast, plant sesterterpene biosynthesis is typically carried out by two distinct enzymes encoded by separate genes. researchgate.net These genes, a geranylfarnesyl diphosphate synthase (GFPPS) and a sesterterpene synthase (sesterTPS), are often located physically close to each other in the genome, forming a biosynthetic gene cluster. researchgate.net This co-localization facilitates the coordinated regulation and expression of the genes required for a specific metabolic pathway. Following the creation of the core scaffold by the STS, further structural modifications are often introduced by tailoring enzymes, such as cytochrome P450 monooxygenases and other oxidoreductases, which add functional groups like hydroxyls or epoxides, further diversifying the final products.

Evolutionary Mechanisms Driving Biosynthetic Diversity

The existence of sesterterpenoid biosynthetic pathways in disparate lineages like fungi and plants, which utilize different enzymatic architectures (fused vs. non-fused enzymes), points to a fascinating evolutionary phenomenon: convergent evolution. This suggests that plants and fungi independently evolved the capability to synthesize sesterterpenoids, arriving at a similar metabolic outcome through different genetic and enzymatic solutions.

The structural diversification of sesterterpenoids within a given lineage is largely driven by the evolution of the terpene synthase enzymes themselves. Gene duplication followed by functional divergence is a primary mechanism. Once a TPS gene is duplicated, one copy is free to accumulate mutations without compromising the original function. These mutations can alter the shape and reactivity of the enzyme's active site, leading to changes in how the GFPP substrate is folded and which cyclization pathways are favored. This can result in the generation of novel carbocation intermediates and, consequently, entirely new molecular skeletons. A single amino acid substitution within the active site of a terpene synthase can be sufficient to reroute the complex cyclization cascade, leading to the production of a different structural isomer or a completely new ring system.

Based on a thorough review of available scientific literature, there is no information regarding the chemical compound “this compound” and its interaction with the specified molecular targets. Research studies detailing the effects of this compound on Protein Phosphatase Activity (including Calcineurin/PP2B, PP1, and PP2A) or its interaction with Lipoxygenase Enzymes (including Human 15-Lipoxygenase and Human 12-Lipoxygenase) could not be located.

Therefore, it is not possible to generate a scientifically accurate article on the subject of "this compound" following the provided outline, as the foundational research data does not appear to exist in published sources.

Based on a comprehensive search of available scientific literature, there is currently no specific information detailing the interaction of the chemical compound "this compound" with the molecular targets and cellular pathways outlined in your request.

Specifically, research data and detailed findings are not available for the following topics concerning this compound:

Molecular Target Identification and Mechanistic Elucidation

Broader Cellular Pathway Modulation

Role in Cellular Responses to Hypoxia-Inducible Factor-1 (HIF-1) Activation:There is no documented role for Igernellin in cellular responses related to HIF-1 activation.

Therefore, it is not possible to generate the requested article with scientifically accurate, research-based content and data tables as per the specified outline. The molecular targets and mechanisms of action for this compound in these specific contexts have not been elucidated in the public domain.

Structure Activity Relationship Sar Studies for Mechanistic Insights

Correlation of Functional Groups with Lipoxygenase Modulatory Effects

Igernellin has been studied for its effects on lipoxygenases (LOXs), a family of enzymes involved in the metabolism of fatty acids like arachidonic acid into signaling molecules such as leukotrienes, which are implicated in inflammatory processes. escholarship.orgresearchgate.netgoogle.commdpi.comnih.govnih.gov this compound is categorized as a non-redox inhibitor of lipoxygenases. escholarship.org SAR studies on sponge-derived terpenoids, including this compound, have aimed to understand the relationship between their structure and their potency and selectivity against different lipoxygenase isoforms, such as 12-human, 15-human, and 15-soybean lipoxygenases. escholarship.orgresearchgate.net While specific functional groups of this compound directly correlated with its lipoxygenase modulatory effects are not explicitly detailed in the provided snippets, general SAR studies on lipoxygenase inhibitors indicate that various structural features and functional groups can influence inhibitory activity. nih.gov The modulation of functional groups in other chemical contexts has been shown to impact biological activity and interactions. rsc.orgchemrxiv.orgrsc.org Detailed analysis of this compound's structure in comparison to other active and less active lipoxygenase modulators from sponge sources would be required to establish definitive correlations between specific functional groups and its observed effects.

Chemical Synthesis and Analog Generation for Research Purposes

Strategies for Total Synthesis

Information unavailable.

Semisynthetic Derivatization for Mechanistic Probes

Information unavailable.

Development of Synthetic Analogs for SAR Exploration

Information unavailable.

Pre Clinical Investigations in in Vitro and Non Human in Vivo Models for Mechanistic Research

Cell-Based Assays for Target Validation

Cell-based assays are widely used in pre-clinical research to validate potential drug targets and assess the effects of compounds on cellular functions. sygnaturediscovery.comelrig.orgwuxibiology.com These assays can provide insights into a compound's activity within a living cellular context. sygnaturediscovery.comelrig.org

Enzyme Activity Assays (e.g., Spectrophotometry for Lipoxygenases)

Enzyme activity assays are fundamental tools for determining how a compound affects the function of specific enzymes. Spectrophotometry is a common method used in these assays to measure enzymatic activity by monitoring changes in light absorption as the reaction proceeds. ksu.edu.sathekingsleyclinic.comjascoinc.com

Igernellin has been investigated for its inhibitory effects on lipoxygenases. google.comcmnpd.orgresearchgate.netpatentguru.com Studies have shown that this compound can inhibit human 15-lipoxygenase and human platelet 12-lipoxygenase. cmnpd.orgresearchgate.net An assay directly measuring product formation by spectrophotometry was used to test potential inhibitors of 15-LOX and 12-LOX. researchgate.net this compound exhibited an inhibitory effect against human 15-LOX, 12-LOX, and 15-soybean lipoxygenase. researchgate.net Its inhibitory activity against 12-LOX was reported as moderate, with an IC50 value of 8.3 µM. researchgate.net For human reticulocyte 15-lipoxygenase, this compound showed an IC50 of 110 nM. ucsd.edu

Enzyme TargetSpecies/SourceIC50 ValueAssay MethodCitation
Human 15-LipoxygenaseHuman reticulocyte110 nMEnzyme Activity ucsd.edu
Human 12-LipoxygenaseHuman platelet8.3 µMSpectrophotometry cmnpd.orgresearchgate.net
Human 15-LipoxygenaseHuman-Spectrophotometry researchgate.net
15-Soybean LipoxygenaseSoybean-Spectrophotometry researchgate.net

Note: IC50 values indicate the half-maximal inhibitory concentration, representing the potency of the inhibitor.

Cellular Responses and Phenotypic Modulations (e.g., Cell Viability under Ischemic and Anoxic Conditions)

Investigating cellular responses and phenotypic modulations helps to understand the broader impact of a compound on cell behavior and characteristics. frontiersin.orglongdom.orgnih.gov This includes assessing effects on cell viability under challenging conditions like ischemia and anoxia. google.comnih.govnih.gov

This compound has been shown to prevent cell damage and promote cell viability under ischemic and anoxic conditions. google.com This protective effect is linked to its activity as a lipoxygenase inhibitor. google.com Cell-based assays have been used to test the ability of compounds to guard against ischemic damage and help cells maintain their function. google.com In vitro models of ischemia can mimic in vivo conditions by inducing oxygen and glucose deprivation. google.com Primary cultures of myocytes have been used to test compounds for protection against heart damage, such as myocardial ischemia. google.com Such cell models are typically used to study molecular models of myocardial ischemia and screen for myoprotective compounds. google.com

Cellular Response/PhenotypeConditionObserved EffectCitation
Cell DamageIschemic and Anoxic ConditionsPrevention of damage google.com
Cell ViabilityIschemic and Anoxic ConditionsPromotion of viability google.com
Contractile FunctionIschemic ConditionsMaintenance of function google.com

Ecological Roles and Interspecies Chemical Communication

Chemical Defense Mechanisms in Producing Organisms

Chemical defense is a widespread strategy employed by organisms to deter predators, pathogens, and competitors. Many marine invertebrates, particularly sessile organisms like sponges, rely heavily on the production of secondary metabolites for protection in competitive marine environments. Sesterterpenoids, as a class, are known to exhibit a range of biological activities, including antimicrobial, antiviral, and antifeedant properties, which are consistent with a defensive function. idrblab.netresearchgate.net

Allelochemical Interactions and Niche Competition

Allelochemicals are substances produced by one organism that influence the growth, survival, and reproduction of other organisms through chemical interactions. These interactions can be negative (allelopathy) or positive, and they play a significant role in shaping community structure and driving niche competition. Sesterterpenoids are recognized as compounds that can mediate such allelochemical interactions. idrblab.net

In marine ecosystems, the production of allelochemicals by sessile organisms like sponges is crucial for competing for space and preventing overgrowth by other organisms. The intense biological interactions in highly biodiverse tropical environments, where many sesterterpenoid-producing sponges are found, likely drive the evolution and diversity of these allelochemicals. idrblab.net Sesterterpenoids can influence microbial communities and interact with other marine organisms, contributing to the producing organism's ability to maintain its ecological niche. idrblab.net While the specific allelopathic effects of Igernellin have not been detailed, its classification as a sesterterpenoid isolated from competitive marine organisms suggests its potential involvement in mediating interactions with neighboring species, either directly or as part of a mixture of compounds.

Potential for Symbiotic Relationships and Metabolic Exchange within Holobionts

The sesterterpenoids found in sponges, including this compound, may be produced by the sponge host, its microbial symbionts, or through a collaborative biosynthetic pathway involving both. idrblab.net This metabolic partnership within the holobiont can enhance the production and diversity of chemical compounds, potentially increasing the holobiont's defensive capabilities and its ability to engage in complex ecological interactions. While the precise origin of this compound (host or symbiont) and its specific role in mediating the symbiotic relationship or metabolic exchange within the sponge holobiont have not been explicitly elucidated in the provided search results, the context of its isolation from sponge holobionts highlights the potential for such intricate biological roles. Further research is needed to fully understand the contribution of this compound to the complex chemical ecology of the holobiont.

Data Tables

While the search results provide qualitative information on the ecological roles of sesterterpenoids and the sources of this compound, detailed quantitative data specifically on this compound's ecological effects (e.g., minimum inhibitory concentrations against specific pathogens, antifeedant dosages against particular predators, or measured allelopathic effects on competing organisms) were not available to construct specific data tables for this article. Future research focusing on the bioassays and ecological experiments with isolated this compound would be necessary to generate such data.

Advanced Analytical and Computational Methodologies in Igernellin Research

Spectroscopic Techniques for Elucidation of Biological Interactions

Spectroscopic techniques play a crucial role in the structural elucidation of natural products like Igernellin. The initial identification and structural determination of this compound were achieved through the analysis of its spectroscopic data. researchgate.net Beyond structural analysis, various spectroscopic methods, such as nuclear magnetic resonance (NMR) and optical or fluorescence spectroscopies, are widely used to investigate the binding affinity and interactions of biomolecular partners. nih.gov Force-distance spectroscopy, an operational mode of Atomic Force Microscopy (AFM), is another powerful tool that allows the study of single molecular interactions with high resolution and sensitivity under physiological conditions. nih.gov While spectroscopy was fundamental to identifying this compound and its structure, detailed research specifically employing advanced spectroscopic techniques to elucidate the biological interactions of this compound, such as its binding to protein phosphatases at a molecular level, was not prominently featured in the search results.

Chemical Proteomics and Target Deconvolution

Chemical proteomics is a powerful approach for the unbiased and system-wide study of protein chemistry, including the identification of drug targets and the deconvolution of mechanisms of action. Mass spectrometry-based proteomics, in particular, is an irreplaceable method for quantifying protein expression levels, monitoring post-translational modifications, and studying protein structures. Target deconvolution, a key step in phenotypic-screening based drug discovery, aims to identify the specific protein targets that a compound interacts with to exert its biological effect. Methods in chemical proteomics for target deconvolution can be broadly categorized into biochemical enrichment and proteomics-screening strategies. Despite the general applicability of chemical proteomics in target identification for bioactive compounds, no specific research applying chemical proteomics or target deconvolution methodologies to this compound was found in the provided search results.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a widely used label-free technique for studying biological interactions in real time, providing valuable information on binding affinities and association/dissociation kinetics. SPR is based on immobilizing one binding partner (the ligand) on a sensor surface and monitoring changes in the refractive index near the surface as the other partner (the analyte) flows over it. This method is highly sensitive and requires relatively small quantities of materials, making it suitable for studying various interactions, including protein-protein, protein-small molecule, and protein-lipid interactions. SPR allows for the determination of kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). While SPR is a valuable tool for understanding the kinetics of biological interactions, no specific studies utilizing SPR to analyze the binding kinetics of this compound with its biological targets, such as protein phosphatases, were identified in the search results.

Computational Chemistry and Molecular Modeling in Mechanistic Studies

Computational chemistry and molecular modeling encompass a range of in silico techniques used to study molecular structure, properties, and interactions, providing insights that may be difficult to obtain experimentally. These methods are increasingly applied in drug discovery and mechanistic studies to understand how compounds interact with their biological targets. Techniques include quantum mechanical (QM) or molecular mechanical (MM) calculations, molecular dynamics simulations, and docking studies to estimate binding energies, evaluate the importance of specific residues in binding sites, and explore reaction mechanisms. Computational approaches can complement experimental findings and offer detailed perspectives on host-guest chemistry and molecular interactions. Despite the utility of computational chemistry and molecular modeling in elucidating the mechanisms of bioactive molecules, no specific research applying these techniques to study the mechanistic details of this compound's interaction with protein phosphatases or other potential targets was found in the provided search results.

Future Research Directions and Unexplored Avenues

Elucidation of Complete Biosynthetic Pathways

A primary objective for future research is the complete elucidation of Igernellin's biosynthetic pathway. Sesterterpenoids are typically derived from the C25 precursor, geranylfarnesyl diphosphate (B83284) (GFPP), which is formed from the condensation of isoprene (B109036) units. nih.govcimap.res.inresearchgate.net The generation of this compound's unique chemical scaffold from this linear precursor involves a cascade of complex, enzyme-catalyzed reactions.

Key research goals in this area include:

Identification of the Terpene Synthase (STS): The first committed step in forming the characteristic carbon skeleton of this compound is catalyzed by a specific sesterterpene synthase. Future work will involve genome mining of the Igernella sponge and its associated microbial symbionts to identify the gene encoding this crucial enzyme. pnas.orgescholarship.org

Characterization of Tailoring Enzymes: Following the initial cyclization by the STS, the sesterterpene scaffold is further modified by a suite of "tailoring" enzymes, such as cytochrome P450 monooxygenases and oxidoreductases, which install the specific functional groups (e.g., hydroxyls, double bonds) that define this compound's final structure. mdpi.com

Heterologous Expression: A significant challenge in studying marine natural product biosynthesis is the difficulty in culturing the source organisms or their symbionts. A key future direction will be the heterologous expression of the identified biosynthetic gene cluster (BGC) in a more tractable host, such as Escherichia coli or Saccharomyces cerevisiae. nih.govresearchgate.netst-andrews.ac.uknih.govresearchgate.net This would not only confirm the function of the genes but also provide a sustainable platform for producing this compound and its derivatives for further study.

Table 1: Hypothetical Enzymes in the this compound Biosynthetic Pathway

Enzyme Class Putative Function Precursor/Substrate Product
Geranylfarnesyl Diphosphate Synthase (GFDPS)Synthesizes the linear C25 precursorIsopentenyl Diphosphate (IPP) & Dimethylallyl Diphosphate (DMAPP)Geranylfarnesyl Diphosphate (GFPP)
Sesterterpene Synthase (STS)Catalyzes the initial cyclization cascadeGeranylfarnesyl Diphosphate (GFPP)Proto-Igernellin Carbon Skeleton
Cytochrome P450 MonooxygenaseOxidative modifications (e.g., hydroxylation)Proto-Igernellin Carbon SkeletonOxidized this compound Intermediate
OxidoreductaseReduction/oxidation of functional groupsOxidized this compound IntermediateThis compound

Discovery of Novel Biological Targets

While initial assays showed this compound lacked significant antibacterial or antifungal activity, this does not preclude other, more specific biological activities. tandfonline.com Marine sesterterpenoids are well-documented for a range of potent bioactivities, particularly cytotoxic and anti-inflammatory effects. nih.govresearchgate.netnih.govmdpi.comresearchgate.netnih.gov Future research must therefore involve screening this compound against a diverse panel of biological targets to uncover its therapeutic potential.

Promising avenues for investigation include:

Anticancer and Cytotoxic Screening: Many sesterterpenoids exhibit potent cytotoxicity against various cancer cell lines. nih.govnih.govresearchgate.net this compound should be systematically evaluated against panels of human cancer cell lines, such as those for lung, colon, and breast cancer, to determine its antiproliferative potential.

Anti-inflammatory Assays: A common and potent activity of marine sesterterpenoids is the inhibition of inflammatory pathways. mdpi.comresearchgate.netnih.gov Future studies should assess this compound's ability to inhibit key inflammatory mediators, such as nitric oxide (NO) production in lipopolysaccharide-stimulated macrophages, or enzymes like phospholipase A₂ (PLA₂). mdpi.comnih.govmdpi.com

Enzyme and Receptor Binding Assays: High-throughput screening against specific enzyme and receptor targets could reveal unexpected activities. Targets could include protein tyrosine phosphatase 1B (PTP1B), a target in diabetes and obesity, or various proteases and kinases involved in disease pathways. mdpi.com

Table 2: Potential Biological Targets for this compound Screening

Target Class Specific Example(s) Associated Disease Area
Cancer Cell LinesA549 (Lung), HT-29 (Colon), MCF-7 (Breast), P-388 (Leukemia)Oncology
Inflammatory EnzymesPhospholipase A₂ (PLA₂), Cyclooxygenase-2 (COX-2)Inflammation, Pain
Inflammatory MediatorsNitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α)Inflammation, Autoimmune Disorders
Metabolic EnzymesProtein Tyrosine Phosphatase 1B (PTP1B)Diabetes, Obesity
Neurological ReceptorsNeurotransmitter ReceptorsNeurodegenerative Disorders

Exploration of Unconventional Sources for this compound Analogs

The chemical structure of this compound, isolated from a specific Igernella species in Palau, is likely just one representative of a larger family of related compounds. tandfonline.comtandfonline.com Future research should focus on discovering structural analogs of this compound, which could possess enhanced or novel bioactivities.

Strategies for this exploration include:

Bioprospecting in Extremophiles: Searching for Igernella sponges and their associated microbes in unconventional or extreme marine environments, such as deep-sea trenches, hydrothermal vents, or polar regions, could yield analogs adapted to unique biochemical niches. frontiersin.org

Co-cultivation of Symbiotic Microbes: The true producer of this compound may be a microbial symbiont of the sponge. Co-cultivation of different microbial isolates from the Igernella holobiont could trigger the activation of silent biosynthetic gene clusters, leading to the production of new analogs.

Metagenomic Screening: Environmental DNA (eDNA) sequencing from various marine locations can be mined for sesterterpene synthase genes. The discovery of novel synthase genes could guide the search for new source organisms or be used in heterologous expression systems to produce novel sesterterpenoid scaffolds.

Development as a Molecular Probe for Biological Systems

Natural products with high affinity and specificity for a biological target can be chemically modified to create powerful molecular probes for studying cellular processes. rsc.orgnih.gov Should this compound be found to have a specific molecular target (as explored in section 10.2), a significant future avenue would be its development into a chemical probe. mdpi.comnih.gov

This development process would involve:

Synthesis of Functionalized Analogs: A synthetic route to the this compound core structure would be established. This would allow for the creation of derivatives bearing functional handles, such as an alkyne or azide group, suitable for "click chemistry."

Attachment of Reporter Tags: The functionalized this compound probe could then be conjugated to reporter molecules, such as fluorophores for cellular imaging or biotin for affinity purification of its protein target. semanticscholar.org

Application in Cell Biology: The resulting probe could be used to visualize the subcellular localization of its target within cells via fluorescence microscopy or to identify its binding partners through affinity pull-down experiments followed by mass spectrometry. This approach provides a powerful method for elucidating a compound's mechanism of action at the molecular level. nih.gov

Investigation of Evolutionary Divergence in Biosynthesis

The enzymes responsible for sesterterpenoid biosynthesis, particularly terpene synthases, represent a fascinating case study in molecular evolution. Future research into the this compound biosynthetic pathway can provide insights into the evolutionary origins of chemical diversity in marine organisms.

Key questions to investigate include:

Phylogenetic Analysis of this compound Synthase: Once the this compound sesterterpene synthase gene is identified, its sequence can be compared to other known terpene synthases from sponges, fungi, bacteria, and plants to determine its evolutionary relationships. pnas.org This can help clarify whether the enzyme is an ancient animal innovation or a more recent acquisition.

Investigating Horizontal Gene Transfer (HGT): There is growing evidence that marine invertebrates like sponges can acquire biosynthetic genes from their microbial symbionts via HGT. frontiersin.orgresearchgate.netnih.gov A critical research question is whether the this compound BGC originated within the sponge genome or was transferred from an associated bacterium or fungus. Comparing the genomic context and codon usage of the BGC to both the sponge and its symbionts can provide evidence for or against an HGT event.

Comparative Genomics: Comparing the sesterterpene BGCs from different Igernella species or other related sponges could reveal how these pathways have duplicated and diverged over evolutionary time to produce a variety of chemical structures.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for confirming the structural integrity of synthesized Igernellin?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm hydrogen/carbon environments and stereochemistry. Pair this with high-resolution mass spectrometry (HR-MS) for molecular weight validation. High-performance liquid chromatography (HPLC) with standardized reference samples ensures purity (>98%). For novel derivatives, X-ray crystallography provides definitive structural proof. Always cross-validate results using at least two complementary techniques to address instrumental limitations .
TechniquePurposeValidation Criteria
NMRStructural elucidationPeak alignment with reference data
HR-MSMolecular formula confirmationMass error < 5 ppm
HPLCPurity assessmentRetention time ±0.1 min of standard

Q. What in vitro models are validated for preliminary bioactivity screening of this compound?

  • Methodological Answer : Prioritize cell lines with well-characterized receptor targets (e.g., HEK293 for GPCR studies). Use dose-response curves (0.1–100 µM) to establish EC₅₀/IC₅₀ values. Include positive controls (e.g., known agonists/antagonists) to validate assay sensitivity. For cytotoxicity, combine MTT assays with apoptosis markers (Annexin V/PI). Document cell passage numbers and culture conditions to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer : Conduct a systematic review to identify variables affecting outcomes (e.g., cell line heterogeneity, assay protocols). Replicate conflicting experiments under standardized conditions, controlling for batch effects (e.g., compound purity, serum variations). Use meta-analysis to quantify effect sizes across studies. If discrepancies persist, employ orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to validate mechanisms .

Q. What strategies optimize this compound’s synthesis to improve yield without compromising stereochemical purity?

  • Methodological Answer : Employ design of experiments (DoE) to test reaction parameters (temperature, catalyst loading, solvent polarity). For stereocontrol, chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) may reduce racemization. Monitor intermediates via in-situ FTIR or LC-MS. Compare yields and enantiomeric excess (ee) across conditions:
CatalystSolventTemp (°C)Yield (%)ee (%)
Pd/CEtOH806592
Ru-BINAPTHF607899

Optimize scalability using flow chemistry for heat-sensitive steps .

Q. How should dose-response relationships in this compound’s pharmacological studies be statistically analyzed?

  • Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression. Calculate confidence intervals for EC₅₀/IC₅₀ via bootstrapping (≥1,000 iterations). Correct for multiple comparisons (e.g., Bonferroni) in multi-concentration studies. Validate assumptions (normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests. Use Akaike’s Information Criterion (AIC) to compare nested models .

Methodological Design Considerations

Q. What ethical and methodological safeguards are critical for in vivo studies involving this compound?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for experimental rigor. Randomize animal cohorts to minimize bias and use blinded outcome assessments. Predefine exclusion criteria (e.g., weight variability >20%). For toxicity studies, include satellite groups to monitor delayed effects. Obtain ethics approval with explicit justification for sample sizes and humane endpoints .

Q. How can computational modeling predict this compound’s off-target interactions while minimizing false positives?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (>100 ns trajectories) to assess binding stability. Validate predictions using in vitro selectivity panels (e.g., CEREP’s BioPrint®). Apply machine learning models trained on FDA-approved drugs to prioritize high-confidence targets. Cross-reference with toxicogenomic databases (e.g., Comparative Toxicogenomics Database) .

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Reactant of Route 1
Igernellin
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.